molecular formula C13H19NO2S B14241306 4-Ethoxy-N,N-diethyl-2-sulfanylbenzamide CAS No. 518980-59-1

4-Ethoxy-N,N-diethyl-2-sulfanylbenzamide

Cat. No.: B14241306
CAS No.: 518980-59-1
M. Wt: 253.36 g/mol
InChI Key: SSHOWYSUQNLRLZ-UHFFFAOYSA-N
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Description

4-Ethoxy-N,N-diethyl-2-sulfanylbenzamide is a chemical compound characterized by its ethoxy, diethyl, and sulfanyl functional groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-N,N-diethyl-2-sulfanylbenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethoxybenzoic acid, diethylamine, and a thiol reagent.

    Formation of Benzamide Core: The 4-ethoxybenzoic acid is first converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2).

    Amidation Reaction: The acid chloride is then reacted with diethylamine to form the N,N-diethylbenzamide intermediate.

    Thiol Addition: Finally, the thiol reagent is introduced to the benzamide intermediate under suitable conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-N,N-diethyl-2-sulfanylbenzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced to remove the ethoxy group or to modify the sulfanyl group using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Alkyl halides, nucleophiles

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: De-ethoxylated derivatives, modified sulfanyl compounds

    Substitution: Various substituted benzamides

Scientific Research Applications

4-Ethoxy-N,N-diethyl-2-sulfanylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Ethoxy-N,N-diethyl-2-sulfanylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-N,N-diethyl-2-sulfanylbenzamide
  • 4-Ethoxy-N,N-dimethyl-2-sulfanylbenzamide
  • 4-Ethoxy-N,N-diethyl-2-thiobenzamide

Uniqueness

4-Ethoxy-N,N-diethyl-2-sulfanylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, potency, and selectivity in various applications.

Properties

CAS No.

518980-59-1

Molecular Formula

C13H19NO2S

Molecular Weight

253.36 g/mol

IUPAC Name

4-ethoxy-N,N-diethyl-2-sulfanylbenzamide

InChI

InChI=1S/C13H19NO2S/c1-4-14(5-2)13(15)11-8-7-10(16-6-3)9-12(11)17/h7-9,17H,4-6H2,1-3H3

InChI Key

SSHOWYSUQNLRLZ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=C(C=C(C=C1)OCC)S

Origin of Product

United States

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